[(2-Ethoxy-5-methylphenyl)sulfonyl]methylamine
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Overview
Description
[(2-Ethoxy-5-methylphenyl)sulfonyl]methylamine is an organic compound characterized by the presence of an ethoxy group, a methyl group, and a sulfonyl group attached to a phenyl ring, with a methylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethoxy-5-methylphenyl)sulfonyl]methylamine typically involves the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature, yielding the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(2-Ethoxy-5-methylphenyl)sulfonyl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acids and sulfonamides.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2-Ethoxy-5-methylphenyl)sulfonyl]methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Ethoxy-5-methylphenyl)sulfonyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [(2-Methoxy-5-methylphenyl)sulfonyl]methylamine
- [(2-Ethoxy-4-methylphenyl)sulfonyl]methylamine
- [(2-Ethoxy-5-chlorophenyl)sulfonyl]methylamine
Uniqueness
[(2-Ethoxy-5-methylphenyl)sulfonyl]methylamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the ethoxy group provides distinct electronic and steric properties compared to similar compounds with different substituents.
Properties
CAS No. |
1206115-20-9 |
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Molecular Formula |
C10H15NO3S |
Molecular Weight |
229.3g/mol |
IUPAC Name |
2-ethoxy-N,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-4-14-9-6-5-8(2)7-10(9)15(12,13)11-3/h5-7,11H,4H2,1-3H3 |
InChI Key |
OKJXDECOLRKICF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC |
Origin of Product |
United States |
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